molecular formula C13H12N2O4S B13942033 1-(4-(methoxycarbonyl)phenyl)-5-(methylthio)-1H-pyrazole-4-carboxylic acid

1-(4-(methoxycarbonyl)phenyl)-5-(methylthio)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13942033
M. Wt: 292.31 g/mol
InChI Key: SVPZSCOCHYNUSJ-UHFFFAOYSA-N
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Description

1-(4-(Methoxycarbonyl)phenyl)-5-(methylthio)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a methoxycarbonyl group, a methylthio group, and a carboxylic acid group

Preparation Methods

The synthesis of 1-(4-(methoxycarbonyl)phenyl)-5-(methylthio)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.

    Introduction of the methoxycarbonyl group: This step involves the esterification of the phenyl ring using methoxycarbonyl chloride in the presence of a base such as pyridine.

    Addition of the methylthio group: This can be done by reacting the intermediate compound with methylthiol in the presence of a suitable catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-(Methoxycarbonyl)phenyl)-5-(methylthio)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Methoxycarbonyl)phenyl)-5-(methylthio)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(methoxycarbonyl)phenyl)-5-(methylthio)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-(Methoxycarbonyl)phenyl)-5-(methylthio)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-(Methoxycarbonyl)phenyl)-3-(methylthio)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the methylthio group.

    1-(4-(Methoxycarbonyl)phenyl)-5-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid: This compound has a sulfonyl group instead of a methylthio group.

    1-(4-(Methoxycarbonyl)phenyl)-5-(methylamino)-1H-pyrazole-4-carboxylic acid: This compound has a methylamino group instead of a methylthio group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

1-(4-methoxycarbonylphenyl)-5-methylsulfanylpyrazole-4-carboxylic acid

InChI

InChI=1S/C13H12N2O4S/c1-19-13(18)8-3-5-9(6-4-8)15-11(20-2)10(7-14-15)12(16)17/h3-7H,1-2H3,(H,16,17)

InChI Key

SVPZSCOCHYNUSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)SC

Origin of Product

United States

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